molecular formula H5OS+ B14545346 Sulfanium;hydrate CAS No. 62207-12-9

Sulfanium;hydrate

Cat. No.: B14545346
CAS No.: 62207-12-9
M. Wt: 53.11 g/mol
InChI Key: LPSWFOCTMJQJIS-UHFFFAOYSA-O
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Description

Evolution of Research in Sulfonium (B1226848) Chemistry and its Interplay with Hydration Phenomena

The field of sulfonium chemistry has a rich history, with organosulfur compounds playing a significant role in the development of novel chemical structures and reactions for over a century. acs.org Initially, research focused on the synthesis and reactivity of sulfonium salts as versatile reagents in organic synthesis, serving as alkylating agents and precursors to ylides. acs.orgresearchgate.net The Pummerer rearrangement, a classic reaction of sulfoxides, exemplifies the early explorations into the reactivity of sulfur(IV) species. acs.org

The appreciation for the role of hydration in influencing the behavior of sulfonium species has grown over time. It was recognized that the solvent, particularly water, is not merely an inert medium but an active participant in many reactions. acs.orgnih.gov For instance, the stability and reactivity of sulfonium salts in aqueous solutions are critical for their application in biological systems and for processes like native chemical ligation in protein synthesis. acs.org

Recent advancements have seen the development of photoredox catalysis involving sulfonium salts, where water can act as a nucleophile in hydroxyalkylation reactions. rsc.org This highlights the direct involvement of water in bond-forming processes mediated by sulfonium species. Furthermore, the study of vinylsulfonium salts has expanded, with their reactions often proceeding through conjugate addition of nucleophiles, a process significantly influenced by the aqueous environment. mdpi.com

The evolution of analytical and computational techniques has been instrumental in advancing our understanding of sulfonium hydration. chemrxiv.orgnih.gov Modern computational chemistry allows for the detailed modeling of hydrated sulfonium clusters, providing insights that were previously inaccessible. nih.gov This synergy between synthetic chemistry, mechanistic studies, and theoretical calculations continues to drive the field forward, enabling the design of new reactions and functional materials based on hydrated sulfonium architectures. nih.govmdpi.com

Milestones in Sulfonium Chemistry and Hydration Research:

EraKey Developments
Early 20th Century Discovery and initial studies of sulfonium salt reactivity (e.g., Pummerer rearrangement). acs.org
Mid-20th Century Elucidation of sulfonium ylide chemistry and their synthetic applications. acs.org
Late 20th Century Growing recognition of the role of the aqueous environment and cation-π interactions. nih.govacs.org
21st Century Advanced computational modeling of hydrated sulfonium species and development of new catalytic systems involving water. chemrxiv.orgnih.govrsc.org

Scope and Significance of Comprehensive Research on Hydrated Sulfonium Architectures

Comprehensive research into hydrated sulfonium architectures holds significant promise across various scientific disciplines. The fundamental understanding of cation-water interactions in these systems is crucial for advancing fields ranging from materials science to chemical biology. mdpi.comacs.org

In materials science, the hydration of sulfonium-based ionic liquids and polymer electrolyte membranes is of paramount importance. researchgate.netresearchgate.nettu-chemnitz.de The degree of hydration directly impacts the material's properties, such as ionic conductivity and thermal stability. researchgate.netresearchgate.net For instance, in proton exchange membranes for fuel cells, the formation of well-defined hydrophilic domains through sulfonation and subsequent hydration is critical for efficient proton transport. researchgate.netmdpi.com

In synthetic organic chemistry, the controlled manipulation of hydration can be a powerful tool to influence reaction pathways and selectivity. acs.orgrsc.org The unique reactivity of sulfonium salts in aqueous media enables the development of novel transformations, including those relevant to the late-stage functionalization of complex molecules and active pharmaceutical ingredients. nih.gov The ability to perform reactions in water is also a key aspect of green chemistry.

Furthermore, in chemical biology, understanding the behavior of hydrated sulfonium species is essential for mimicking biological processes. S-adenosyl-L-methionine (SAM), a ubiquitous biological methylating agent, is a prime example of a naturally occurring sulfonium compound where hydration plays a critical role in its function. nih.gov The development of synthetic sulfonium-based tools for studying post-translational modifications and protein-protein interactions relies on a thorough understanding of their stability and reactivity in aqueous environments. acs.org

The continued exploration of hydrated sulfonium architectures, supported by advanced experimental and computational methods, will undoubtedly lead to new discoveries and technologies. escholarship.org The ability to precisely control the structure and reactivity of these systems through the modulation of their hydration state opens up exciting avenues for the rational design of functional molecules and materials.

Properties

CAS No.

62207-12-9

Molecular Formula

H5OS+

Molecular Weight

53.11 g/mol

IUPAC Name

sulfanium;hydrate

InChI

InChI=1S/H2O.H2S/h2*1H2/p+1

InChI Key

LPSWFOCTMJQJIS-UHFFFAOYSA-O

Canonical SMILES

O.[SH3+]

Origin of Product

United States

Theoretical and Computational Chemistry of Hydrated Sulfonium Species

Quantum Mechanical Studies of Sulfonium (B1226848) Ion Hydration

Ab Initio Molecular Orbital Investigations of Sulfonium-Water Complexes

Trends in properties such as M-O bond lengths and bonding enthalpies can be correlated with the electronic configuration of the ion. nih.gov For instance, in studies of metal ion monohydrates, bonding enthalpies have been found to be inversely proportional to the metal-oxygen bond length. nih.gov While specific ab initio studies on a wide range of sulfonium-water complexes are not as prevalent as for metal ions, the principles remain the same. These calculations reveal that the interaction is not merely a simple ion-dipole attraction but involves a degree of charge transfer from the water molecule to the cation. nih.gov

Density Functional Theory (DFT) Applications to Sulfonium Hydration Shells and Interactions

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying larger chemical systems, including hydrated ions, due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are employed to investigate the structure and dynamics of the hydration shells of ions. shaoxc.com These studies can provide insights into the coordination number of the ion and the structure of the first and second hydration shells. smu.edu

For sulfur-containing oxyanions like sulfate (B86663) (SO₄²⁻), DFT-based molecular dynamics simulations have been used to analyze the structure, dynamics, and vibrational properties of the surrounding water molecules. researchgate.net Similar approaches can be applied to sulfonium ions to understand how they influence the local water structure. DFT calculations combined with continuum solvation models can also be used to estimate the free energy of hydration. chemrxiv.org

The application of DFT can elucidate the electronic driving forces governing interactions between ions and water molecules, helping to predict reactive sites and understand the stability of the hydrated species.

Analysis of Charge Distribution and Solvation Energetics in Hydrated Sulfonium Systems

A key aspect of understanding ion hydration is the analysis of how the charge of the ion is distributed and how this affects the energetics of solvation. Quantum mechanical calculations provide detailed information on the charge distribution within the hydrated complex. semanticscholar.org

Upon hydration, there is a transfer of electronic charge from the water molecules to the cation. In the case of metal ion hydrates, this leads to an increase in the negative charge on the oxygen atom of the water molecule and a corresponding decrease in the charge on the hydrogen atoms. nih.gov This charge redistribution is a fundamental aspect of the bonding, which is more complex than a simple electrostatic interaction. nih.gov

The solvation energy, which is the energy released when an ion is transferred from the gas phase to a solvent, can be calculated using quantum mechanical methods. These calculations often involve a combination of explicit water molecules in the first hydration shell treated quantum mechanically, and a continuum model for the bulk solvent. The binding energy of water molecules to the ion generally decreases as the hydration number increases, reflecting the filling of the first solvation shell and the weaker interactions with subsequent shells. semanticscholar.org

PropertyDescriptionRelevance to Sulfonium Hydration
Coordination Number The number of water molecules directly bonded to the central ion.Determines the size and geometry of the first hydration shell.
Ion-Oxygen Distance The average distance between the sulfur atom of the sulfonium ion and the oxygen atoms of the surrounding water molecules.Indicates the strength of the ion-water interaction.
Solvation Energy The energy change associated with the dissolution of the ion in water.A measure of the overall stability of the hydrated ion.
Charge Transfer The movement of electron density from the water molecules to the sulfonium ion.Contributes to the covalent character of the ion-water bond.

Molecular Dynamics Simulations of Sulfonium Hydration Environments

While quantum mechanical methods provide a detailed picture of the electronic interactions in small clusters, molecular dynamics (MD) simulations are essential for studying the dynamic behavior of an ion in a bulk aqueous solution. MD simulations model the movement of atoms and molecules over time, providing a wealth of information about the structure and dynamics of the hydration environment.

Modeling Solvation Effects and Explicit Water Molecule Interactions with Sulfonium Ions

In MD simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. For ionic systems, these force fields must accurately capture the electrostatic and van der Waals interactions between the ion and the explicit water molecules. acs.org Polarizable force fields, which account for the induction effects, are often necessary for a more accurate description of ion hydration. acs.org

Simulations of ions in a box of water molecules can reveal the radial distribution functions (RDFs), which give the probability of finding a water molecule at a certain distance from the ion. The peaks in the RDF correspond to the different hydration shells. researchgate.net These simulations can also be used to calculate thermodynamic properties such as the free energy of hydration. researchgate.netcore.ac.uk

Simulation ParameterDescriptionImportance for Sulfonium Hydration Studies
Force Field A set of equations and associated constants designed to reproduce molecular geometry and energy.Crucial for accurately modeling the interactions between the sulfonium ion and water.
Water Model The specific force field used to describe the water molecules (e.g., SPC/E, TIP3P).The choice of water model can significantly affect the simulated properties of the solution.
Simulation Time The length of the simulation trajectory.Must be long enough to sample the relevant motions and achieve convergence of properties.
System Size The number of ions and water molecules in the simulation box.Needs to be large enough to avoid finite size effects and represent a bulk solution.

Dynamic Behavior of Hydration Patterns around Sulfonium Centers

MD simulations provide a powerful tool to investigate the dynamic behavior of water molecules in the hydration shells of ions. acs.org The residence time of water molecules in the first hydration shell can be calculated, which provides a measure of how strongly the water molecules are bound to the ion. amolf.nl For strongly hydrating ions, the water exchange between the first hydration shell and the bulk is a slow process. amolf.nl

Influence of Counterions on Hydration Structure and Dynamics of Sulfonium Species

The hydration shell of a sulfonium cation in an aqueous solution is significantly influenced by the nature of its accompanying counterion. This influence extends to both the structural arrangement of water molecules and the dynamics of their exchange. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these complex interactions at the atomic level.

The complexing ability of the anion plays a pivotal role in determining the structure of the sulfonium cation's hydration sphere. nih.gov Counterions with low charge density and weak coordinating ability, such as bis(trifluoromethylsulfonyl)imide (Tf2N⁻), tend not to form inner-sphere complexes with cations. nih.gov Conversely, smaller or more strongly coordinating anions can penetrate the cation's first or second solvation shell, forming contact ion pairs (CIPs) or solvent-shared ion pairs (SSIPs). nih.gov For instance, studies on lanthanide ions have shown that triflate can coordinate in the first solvation shell, while nitrate's interaction can vary depending on the cation's charge density. nih.gov

The presence of a counterion, even in the second solvation shell, can alter the dynamics of the surrounding water molecules. nih.gov The formation of ion pairs, whether CIPs or SSIPs, can introduce a cooperative slow-down of water reorientational dynamics in the first two solvation shells. acs.org This effect arises from the reorganization of the hydrogen bond network, which is necessary for water and ion rearrangements. acs.org The lifetime of hydrogen bonds between the anion and water, as well as between surrounding water molecules, can be extended, leading to a retardation of spectral diffusion. nih.govacs.org The magnitude of this dynamic slowdown is often correlated with the charge density of both the cation and the anion. nih.gov

The size and hydration energy of the counterion are also critical factors. researchgate.net Smaller inorganic counterions with a larger hydration layer can lead to looser packing and reduced electrostatic repulsion between charged headgroups in surfactant systems, a principle that can be extended to sulfonium hydrates. researchgate.netresearchgate.net The counterion hydration radius has been shown to have a significant influence on properties like solubility and critical micelle concentration in sulfonate systems. researchgate.net In essence, the interplay between the sulfonium cation, its counterion, and the surrounding water molecules dictates the local structure and dynamics, with the counterion modulating the strength of ion pairing and the mobility of the hydration shell.

Advanced Computational Approaches for Intermolecular Interactions Involving Hydrated Sulfonium Entities

Sulfonium-π interactions, the noncovalent attraction between a sulfonium cation and an electron-rich π system, are crucial in biological structure and function and have been extensively studied through computational models. nih.gov In aqueous media, the strength of this interaction is modulated by the solvation of the cation. nih.govacs.org Water, being a highly polar solvent, competes to solvate the cation, which can weaken the cation-π interaction compared to its strength in the gas phase. acs.orgnih.gov

Computational studies on model systems, such as trimethylsulfonium interacting with benzene, have quantified the effect of hydration. The addition of even a single water molecule can weaken the sulfonium-π interaction. For example, one water molecule was found to weaken the interaction by 0.1 kcal/mol. nih.govacs.org A second water molecule further weakens the interaction, though the effect is more subtle for the sulfonium species compared to its ammonium (B1175870) analogue. nih.govacs.org Despite this weakening, the sulfonium-π interaction remains a significant stabilizing force in aqueous environments. semanticscholar.org

In confined media, such as the interior of a protein or a synthetic molecular container, the dynamics are different. The hydrophobic effect can drive nonpolar groups out of the water, favoring complex formation. acs.org However, studies using synthetic "π-box" containers have shown that the favorable aqueous solvation of a polar cation can outcompete the energetic gains from cation-π interactions within the cavity. acs.orgnih.gov These experiments indicate that interactions with a neutral, nonpolar group like a tert-butyl group can be significantly more favorable than cation-π interactions with a trimethylammonium group, highlighting the dominant role of desolvation energetics. nih.gov This suggests that for sulfonium-π interactions to be maximally effective in a biological context, the local environment is often structured to partially exclude bulk water, thereby reducing the energetic penalty of desolvation.

Experimental and computational studies have provided a clear hierarchy of strength among related noncovalent interactions in aqueous solutions: sulfonium-π interactions are stronger than both isosteric ammonium-π interactions and neutral sulfur-π (thioether-π) interactions. nih.govacs.org This finding is significant for understanding molecular recognition, particularly in biological systems like S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov

The superior strength of the sulfonium-π interaction can be attributed to several factors. Firstly, the greater polarizability of sulfur compared to nitrogen enhances the dispersive component of the interaction. nih.govnih.govacs.org Secondly, computational analyses reveal that differences in the hydration of the sulfonium and ammonium groups are a key contributor. nih.govacs.org The trimethylsulfonium group experiences a less significant weakening of its π-interaction by solvating water molecules compared to the trimethylammonium group. nih.govacs.org While the trialkylammonium group can form favorable hydrogen bonds with water, the positive charge in the sulfonium cation is more localized on the larger sulfur atom, affecting its interaction with the surrounding solvent. acs.org

The neutral sulfur-π interaction, as seen with methionine, is considerably weaker than the cation-π interactions. nih.govacs.org The loss of the formal positive charge significantly reduces the electrostatic attraction. This energy difference is biologically relevant; for example, the conversion of SAM (a sulfonium) to S-adenosylhomocysteine (SAH, a thioether) involves the loss of the potent sulfonium-π interaction, which may contribute to cofactor turnover in enzymes. nih.govacs.orgnih.gov

Below is a data table summarizing the thermodynamic parameters for folding in a β-hairpin peptide model system, which was used to experimentally determine the relative strengths of these interactions.

PeptideInteraction TypeΔH°' (kcal/mol)ΔS°' (cal/mol·K)ΔCp°' (cal/mol·K)
WMmeSulfonium-π-3.5 ± 0.4-11 ± 2-100 ± 20
WDabme2Ammonium-π-3.1 ± 0.5-10 ± 2-100 ± 20
WMSulfur-π (Thioether)-2.2 ± 0.3-3.2 ± 0.5-260 ± 40

This table presents thermodynamic parameters for the folding of β-hairpin peptides designed to probe specific noncovalent interactions. A more negative enthalpy (ΔH°') indicates a stronger favorable interaction. Data sourced from Albanese et al. nih.gov

The noncovalent interactions involving sulfur extend beyond simple electrostatic and dispersion forces, incorporating significant contributions from orbital interactions. A key theoretical concept explaining the nature of some sulfur interactions is the engagement of its σ* (antibonding) orbitals. researchgate.netrsc.org Natural Bond Orbital (NBO) analysis is a computational tool that allows for the quantification of these donor-acceptor orbital interactions. rsc.org

A prominent example is the interaction between a donor orbital, such as an aromatic π orbital or a lone pair on a Lewis base, and a σ* acceptor orbital associated with a bond to the sulfur atom (e.g., an S-H or S-C bond). This is described as a π→σ* or n→σ* interaction. For instance, in S-H/π interactions, a favorable interaction occurs between an aromatic π donor orbital and the S-H σ* acceptor orbital. researchgate.net This orbital interaction is a significant driving force for the bond's formation and stability. researchgate.net

Similarly, in hydrogen bonds where a sulfur atom acts as the acceptor (e.g., with a methanol hydroxyl group), a major source of stabilization comes from the interaction of a sulfur 3p lone pair (the donor) with the H-O σ* antibonding orbital (the acceptor). rsc.org The polarization of bonds connected to the positively charged sulfur in a sulfonium ion, such as the S-C bonds, can also create electropositive regions on the methyl carbons, enabling C-H···O interactions that have been postulated in enzyme active sites. researchgate.net These orbital interactions are directional and contribute to the specific geometries observed in crystal structures and predicted by computational models, complementing the electrostatic and dispersion forces that also govern these noncovalent bonds within a hydrated chemical system.

Advanced Spectroscopic Characterization of Hydrated Sulfonium Systems

Vibrational Spectroscopy (Infrared and Raman) for Hydration and Proton Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a sensitive window into the molecular vibrations within hydrated sulfonium (B1226848) systems. These methods can elucidate the structure of hydration shells, the nature of hydrogen bonding, and the dynamics of proton movement.

In-situ vibrational spectroscopy allows for the real-time monitoring of sulfonium compounds as they interact with water. frontiersin.orgnih.gov This approach is crucial for capturing transient intermediates and understanding dynamic processes that would otherwise be missed in static measurements. frontiersin.org Techniques like attenuated total reflection (ATR) infrared spectroscopy are particularly well-suited for these studies, providing detailed information about the interfacial region between the sulfonium species and the aqueous environment. frontiersin.orgchemrxiv.org

Studies on the hydration of sulfur-containing molecules, such as sulfur dioxide (SO2), which can be a precursor to sulfonium-like species in acidic aqueous environments, demonstrate the power of in-situ analysis. Infrared spectroscopy of SO2(H2O)n clusters reveals a stepwise hydration process. dicp.ac.cnacs.orgnih.gov Initially, a sandwich-like structure is formed, which then evolves into cyclic and eventually three-dimensional cage structures as more water molecules are added. dicp.ac.cnacs.orgnih.gov These studies highlight how the vibrational frequencies of the water molecules' OH stretches are perturbed by the interaction with the sulfur center, providing direct evidence of hydration. dicp.ac.cnacs.org

Cluster Size (n in SO2(H2O)n)Observed StructureKey Vibrational FeaturesReference
1SandwichTwo main absorptions at 3643 and 3745 cm⁻¹ acs.org
2-32D CycleIntense bands at 3699 cm⁻¹ and 3679 cm⁻¹ for n=2 acs.org
≥ 43D CageSO2 bound to the surface of the water cluster dicp.ac.cnacs.orgnih.gov

The hydrogen-bonding network between a sulfonium cation and surrounding water molecules is a key determinant of its properties and reactivity. Vibrational spectroscopy is exceptionally sensitive to the strength and geometry of these hydrogen bonds. nih.govnih.govmpg.de The frequency of the O-H stretching vibration of water is a particularly informative marker; a shift to lower frequencies (a redshift) indicates the formation of a stronger hydrogen bond. nih.govnih.gov

Computational studies, often used in conjunction with experimental spectroscopy, have shown a strong correlation between the C=O stretching frequency and the number of hydrogen bonds in carboxylic acid groups, a principle that can be extended to the S-O interactions in hydrated sulfonium species. nih.govnih.gov For instance, the C=O stretching frequency exhibits distinct shifts depending on whether it is involved in zero, one, or two hydrogen bonds. nih.govnih.gov Similarly, the vibrational modes of water molecules directly interacting with a sulfonium ion will be different from those of bulk water, allowing for the characterization of the local water framework. rsc.orgresearchgate.net

Proton transfer is a fundamental process in many chemical reactions involving hydrated sulfonium ions. Vibrational spectroscopy can provide direct evidence of proton transfer events. nih.gov The appearance of specific vibrational bands associated with the hydronium ion (H3O+) or the Zundel (H5O2+) and Eigen (H9O4+) cations are clear spectroscopic signatures of protonation. nih.govmbi-berlin.de

Femtosecond vibrational spectroscopy has been employed to study proton transfer between a photoacid and a base in aqueous solution, revealing that the proton can be transferred across several water molecules linked by hydrogen bonds. nih.gov In systems containing hydrated protons, a distinct vibrational transition around 1750 cm⁻¹ is attributed to the bending vibration of the hydrated proton complex. osti.gov The dynamics of this band, including its relaxation and spectral diffusion, provide insights into the timescale of proton transfer, which is often linked to the reorganization of the surrounding water's hydrogen bond network. osti.gov The lifetime of these protonated species can be extremely short, on the order of femtoseconds, highlighting the dynamic nature of these systems. mbi-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrated Sulfonium Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for studying hydrated sulfonium systems, providing detailed information on structure, dynamics, and interactions at the atomic level. jeolusa.comacs.org Both solid-state and solution-state NMR techniques offer unique advantages.

Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of sulfonium hydrates in their solid form, including crystalline and amorphous phases. preprints.orgamericanpharmaceuticalreview.com Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, resulting in higher resolution spectra. preprints.orgnih.govresearchgate.net

ssNMR can provide information on the local electronic environment of atomic nuclei, such as ¹³C, ¹H, ¹⁵N, and ³³S. americanpharmaceuticalreview.comresearchgate.net For sulfonium compounds, ³³S NMR can be particularly informative, although it is a challenging nucleus to study due to its low natural abundance and quadrupolar nature. researchgate.netmdpi.com Nevertheless, computational methods combined with experimental ssNMR have been used to determine the ³³S chemical shifts for various sulfonium salts. researchgate.netnih.gov Furthermore, ¹H MAS NMR can be used to monitor the hydration process in situ, providing a fingerprint of the different hydrated species that form over time. acs.org Two-dimensional ssNMR experiments can also be used to prove phase association or separation in hydrated materials. americanpharmaceuticalreview.com

NMR TechniqueInformation ObtainedApplication to Sulfonium HydratesReference
¹H MAS NMRProton environments, hydration stateIn-situ monitoring of hydration, identifying different water species acs.org
¹³C CP-MAS NMRCarbon framework, molecular conformationStructural characterization of the organic part of the sulfonium ion preprints.orgualberta.ca
³³S NMRSulfur electronic environmentDirect probing of the sulfonium center, though challenging researchgate.netmdpi.comnih.gov
2D ¹H-¹³C HETCORProximity of protons and carbonsElucidating the connectivity and spatial arrangement of atoms americanpharmaceuticalreview.com

Solution-state NMR provides detailed insights into the dynamic processes of sulfonium ions in an aqueous environment. alfa-chemistry.comresearchgate.netutoronto.ca Because of the rapid tumbling of molecules in solution, anisotropic interactions are averaged out, leading to very high-resolution spectra. alfa-chemistry.com This allows for the precise measurement of chemical shifts, coupling constants, and relaxation times, which in turn provide information on molecular structure, conformation, and dynamics.

Pulsed-field gradient (PFG) NMR is a powerful technique for measuring the self-diffusion coefficients of molecules in solution. oxinst.comrsc.orgresearchgate.net By measuring the diffusion of both the sulfonium ion and water molecules, one can gain insights into the extent of hydration and the formation of hydration shells. oxinst.comnih.govrsc.org For example, a slower diffusion coefficient for the sulfonium ion compared to what would be expected based on its size alone can indicate strong interactions with surrounding water molecules. nih.gov Furthermore, techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different species in a mixture based on their diffusion coefficients, which is useful for studying complex systems containing multiple sulfonium species or other solutes. rsc.org

X-ray Diffraction and Crystallography of Sulfonium Clathrate Hydrates

X-ray diffraction (XRD) and crystallography are indispensable techniques for elucidating the three-dimensional structures of sulfonium clathrate hydrates at an atomic level. These methods provide detailed insights into the arrangement of water molecules forming the host lattice and the encapsulation of guest sulfonium ions within the polyhedral cages.

Determination of Water Frameworks and Guest Sulfonium Ion Encapsulation

Single-crystal X-ray diffraction has been instrumental in determining the intricate water frameworks of sulfonium clathrate hydrates. These frameworks are composed of water molecules linked by hydrogen bonds to form polyhedral cavities. A notable example is the tri-n-butyl sulfonium fluoride (B91410) hydrate (B1144303), (n-C₄H₉)₃S⁺F⁻·20H₂O, which was found to be isostructural with chlorine gas hydrate. aip.orgaip.org Its structure consists of a pseudo body-centered arrangement of pentagonal dodecahedra (H₄₀O₂₀) in a cubic unit cell. aip.org The sulfonium cations are encapsulated within the large tetrakaidecahedral voids of this framework. aip.org

In another form, the monoclinic tri-n-butyl sulfonium fluoride hydrate, the water framework is characterized by sheets of face-sharing pentagonal dodecahedra. aip.orgcapes.gov.br These sheets are separated by layers of hydrogen-bonded water molecules and fluoride anions, which create large, irregular cavities that encapsulate the sulfonium ions. aip.org The interaction between the host water molecules and the guest sulfonium ion is typically governed by weak van der Waals forces. dokumen.pub The encapsulation of the guest molecule stabilizes the clathrate structure. acs.org

The encapsulation of the sulfonium cation within these water cages is a key feature of these compounds. The size and shape of the sulfonium ion influence the type of cage it occupies. For instance, in the cubic form of tri-n-butyl sulfonium fluoride hydrate, the large (n-C₄H₉)₃S⁺ cations occupy the spacious tetrakaidecahedra. aip.org In the monoclinic form, pairs of these cations are found in the large, irregular cavities with a sulfur-sulfur nearest-neighbor distance of 3.49 Å. aip.org

CompoundCrystal SystemUnit Cell ParametersWater Framework FeaturesGuest Encapsulation
(n-C₄H₉)₃S⁺F⁻·20H₂OCubica ≈ 12 ÅPseudo body-centered arrangement of pentagonal dodecahedra (H₄₀O₂₀) forming tetrakaidecahedral voids. aip.org(n-C₄H₉)₃S⁺ cations occupy the tetrakaidecahedral voids and are statistically disordered. aip.org
(n-C₄H₉)₃S⁺F⁻·23H₂OMonoclinica' = 12.01 Å, b = 32.49 Å, c' = 11.81 Å, β = 100°Sheets of face-sharing pentagonal dodecahedra separated by layers of water and anions. aip.orgPairs of (n-C₄H₉)₃S⁺ cations occupy large, irregular cavities. aip.org

Lattice Type and Ion Distribution Studies in Polyhedral Sulfonium Salt Hydrates

The study of various peralkylated ammonium (B1175870), phosphonium, and sulfonium salt hydrates has revealed different lattice types and patterns of ion distribution. While detailed structures for all such compounds have not been determined, it is possible to classify them based on their host-lattice type and infer the arrangement of cations and anions. aip.org

In the case of the cubic tri-n-butyl sulfonium fluoride hydrate, the sulfonium cations are statistically disordered within the tetrakaidecahedral voids. aip.org This disorder implies that the cation does not occupy a single, fixed position but is distributed over several possible orientations within the cage. Furthermore, there is evidence suggesting that the smaller pentagonal dodecahedra may be occupied by either a water molecule or a fluoride ion, indicating a degree of statistical distribution for the anions and some water molecules as well. aip.org

The monoclinic form of tri-n-butyl sulfonium fluoride hydrate also exhibits specific ion distribution. The sulfonium cations are located in pairs within the large cavities formed between the sheets of dodecahedra. aip.org The fluoride anions are situated in the layers separating these sheets, along with additional water molecules. aip.org This ordered arrangement contrasts with the statistical disorder observed in the cubic form.

The interactions within these clathrates can also include electrostatic forces, particularly in what are termed semi-clathrate hydrates. researchgate.netrsc.org In these structures, a portion of the guest ion may be directly incorporated into the hydrogen-bonded framework of the water lattice. researchgate.net

CompoundLattice TypeCation DistributionAnion/Water Distribution
(n-C₄H₉)₃S⁺F⁻·20H₂OCubic, isostructural with chlorine gas hydrate aip.orgaip.orgStatistically disordered within large tetrakaidecahedral voids. aip.orgEvidence for statistical occupation of pentagonal dodecahedra by a water molecule or a fluoride ion. aip.org
(n-C₄H₉)₃S⁺F⁻·23H₂OMonoclinic aip.orgOccupy large, irregular cavities in pairs with a S⁺–S⁺ distance of 3.49 Å. aip.orgLocated in layers between sheets of pentagonal dodecahedra. aip.org

Advanced Methodologies in Hydrated Crystallography, including Time-Resolved Studies

The study of hydrated crystals, including sulfonium clathrate hydrates, benefits from advanced crystallographic methodologies that provide deeper insights into their structure and dynamics.

Powder X-ray Diffraction (PXRD) is a powerful tool for studying crystalline materials that cannot easily be grown as single crystals. High-resolution PXRD can be used for structure determination from powder data (SDPD). acs.org This technique has been successfully applied to determine the crystal structures of other types of salt hydrates. acs.org Synchrotron radiation-based PXRD is particularly useful for investigating the formation and stability of clathrate hydrates under various conditions, such as in the presence of salts. worktribe.com

Time-resolved X-ray diffraction studies allow for the in-situ observation of dynamic processes such as the formation and dissociation of clathrate hydrates. acs.org These experiments can capture the structural evolution of the hydrate lattice as a function of time, temperature, or pressure. For example, studies on other clathrates have used time-resolved methods to observe the nucleation and growth of crystallites. acs.org This methodology could be applied to sulfonium hydrates to understand their formation mechanisms and phase transitions.

Neutron diffraction offers a complementary technique to X-ray diffraction. Because neutrons scatter effectively from hydrogen atoms, neutron diffraction is particularly sensitive to the positions of water molecules and can provide precise information about the hydrogen bonding network within the clathrate lattice. This is crucial for understanding the disorder of water molecules and the interactions between the host lattice and the guest sulfonium ions.

Computational Modeling and Simulation , while not a direct experimental technique, plays an increasingly important role in complementing crystallographic data. Molecular dynamics simulations can model the behavior of guest molecules within the clathrate cages, providing insights into their motion and the stability of the hydrate structure. acs.org

These advanced methods, often used in combination, provide a comprehensive understanding of the static and dynamic aspects of sulfonium clathrate hydrate structures.

Reaction Mechanisms and Kinetics in Hydrated Sulfonium Systems

Mechanistic Investigations of Sulfonium (B1226848) Reactions in Aqueous and Weakly Hydrated Phases

The reactivity of sulfonium compounds in aqueous environments is a subject of significant interest due to the prevalence of water as a solvent in biological and synthetic processes. The presence of water can influence reaction pathways, rates, and selectivity through hydration of the sulfonium cation and participation in the reaction mechanism.

Hydrated aryl sulfonium salts are susceptible to nucleophilic substitution, where a nucleophile replaces the sulfide (B99878) leaving group. In aqueous or weakly hydrated phases, water can act as both a solvent and a nucleophile. The mechanism often proceeds through a base-facilitated pathway. For instance, the hydroxylation of aryl sulfonium salts can be achieved using hydroxylative agents like aldehyde oximes or acetohydroxamic acid in the presence of a base. mdpi.com The proposed mechanism involves the initial nucleophilic substitution of the sulfonium salt by the hydroxylative agent, leading to an intermediate and the displacement of a dialkyl sulfide. mdpi.com Subsequent base-mediated deprotonation and fragmentation or rearrangement, such as a Lossen rearrangement in the case of acetohydroxamic acid, yields the final phenol (B47542) product. mdpi.com The reaction's success with a variety of functional groups highlights the mild conditions achievable in such systems. mdpi.com

Table 1: Proposed Intermediates in Nucleophilic Substitution of Hydrated Aryl Sulfonium Salts

Reactant Nucleophile Proposed Intermediate Final Product Ref
Aryl Sulfonium Salt Aldehyde Oxime Intermediate A (formed via nucleophilic substitution) Phenol mdpi.com

The emergence of photoredox catalysis has opened new avenues for the reactivity of sulfonium salts, moving beyond traditional ionic pathways to radical-based transformations. rsc.org In these systems, visible light and a photocatalyst are used to initiate single-electron transfer (SET) processes. For hydrated sulfonium species, this often involves their reduction to form carbon-centered radicals. rsc.orgacs.org

For example, the photolysis of phenacyl sulfonium salts under UV light can lead to the homolytic cleavage of the C–S bond, generating a phenacyl radical. rsc.org More controlled reactions can be achieved with visible-light photoredox catalysis. rsc.orgscielo.br In some cases, a hydrated sulfoxonium ylide can undergo a SET event with an excited photocatalyst to produce a radical intermediate. rsc.org This radical can then participate in various bond-forming reactions, such as carboarylation of alkenes. researchgate.net The use of water as a co-solvent is common in these reactions, and it can even act as a nucleophile to trap carbocation intermediates generated after a radical addition and subsequent oxidation step. rsc.org

The mechanism can be influenced by the type of photocatalyst and additives used. For instance, the reduction of sulfonium ions can be accelerated by a [Ru(bpy)₃]Cl₂ catalyst system in the presence of a terminal reductant. acs.org These photoredox methods allow for the activation of even challenging substrates like organobromides and organochlorides under mild conditions. nih.gov

Sulfonium and sulfoxonium ylides are versatile reagents in organic synthesis, often serving as carbene precursors. rsc.org While traditionally used in organic solvents, their chemistry in aqueous or low-water environments has gained attention. rsc.orgsciengine.comacs.orgacs.org Sulfoxonium ylides, in particular, are noted for being bench-stable and safer alternatives to diazo compounds. rsc.orgliverpool.ac.uk

In aqueous media, sulfonium ylides can be generated and participate in reactions like mdpi.comresearchgate.net-sigmatropic rearrangements. rsc.org Hemin, for example, can catalyze the formation of sulfonium ylides from sulfides and diazo reagents in water, with the aid of surfactants like Triton X-100, to yield homoallyl sulfides. rsc.org The development of reactions in water aligns with the principles of green chemistry. rsc.org For instance, the synthesis of α-carbonyl-α′-sulfenyl sulfoxonium ylides has been achieved in an aqueous medium at room temperature through a cross-dehydrogenative coupling reaction. acs.orgacs.org Similarly, α-cyanato-α′-carbonyl sulfoxonium ylides can be synthesized in water in a catalyst- and additive-free process. rsc.org

The stability of these ylides in aqueous environments is a key factor. Poly(sulfur ylides) have demonstrated remarkable chemical stability in both strongly acidic and basic aqueous conditions. ru.nl This stability, coupled with their reactivity, makes them valuable tools for synthesis in water. ru.nl

Sulfonium intermediates are central to many oxidative and reductive transformations in organosulfur chemistry. The oxidation state of sulfur can range from -2 to +6, allowing for a wide variety of reactions. msu.edu

Oxidative Transformations: The Pummerer reaction and its variants are classic examples of oxidative transformations involving sulfonium intermediates. In the interrupted Pummerer reaction, a nucleophile attacks an activated sulfoxide (B87167) at the sulfur atom. acs.org This can be used for C-H functionalization. For example, heating a sulfonium salt formed from a phenolic substrate in water with micellar macromolecules can trigger an intramolecular rearrangement to form new C-S and C-O bonds. acs.org Sulfoxides can also be oxidized to sulfones, often through an oxygen-transfer reaction from an oxidizing agent like periodate. researchgate.net The oxidation of sulfoxonium ylides with reagents like Oxone in a biphasic water-organic solvent system provides a green route to α-keto aldehydes. chemrxiv.org

Reductive Transformations: The reduction of sulfonium salts can be achieved through various methods, including photoredox catalysis as discussed previously. rsc.orgacs.org In these reactions, a single-electron reduction of the sulfonium salt leads to a radical intermediate which can then be further transformed. rsc.org For instance, α-carbonyl radicals generated from the reduction of phenacyl sulfonium salts can abstract a hydrogen atom to form acetophenones. rsc.org

Sulfonium intermediates are prone to various rearrangement reactions, which are powerful tools for constructing new carbon-carbon bonds. These rearrangements can often be performed in or influenced by hydrated media.

The Stevens rearrangement involves the conversion of a sulfonium salt to a sulfide in the presence of a strong base via a 1,2-rearrangement. wikipedia.org The mechanism is thought to proceed through the formation of an ylide, followed by either a concerted antarafacial reaction or the formation of a radical or ion pair within a solvent cage. wikipedia.org

The Sommelet-Hauser rearrangement is a competing reaction to the Stevens rearrangement. wikipedia.org Both are examples of rearrangements of onium ylides. nih.gov

Sigmatropic rearrangements are also prevalent. A mdpi.comresearchgate.net-sigmatropic rearrangement of a sulfonium ylide can occur in an aqueous solvent, as seen in the hemin-catalyzed reaction of allyl sulfides and diazo reagents. rsc.org Another example is the metal-free C-H/C-H coupling of aryl sulfoxides with phenols, which proceeds through an interrupted Pummerer reaction followed by a researchgate.netresearchgate.net sigmatropic rearrangement. soton.ac.uk Gold(I) catalysts can also promote researchgate.netresearchgate.net-sigmatropic rearrangements of sulfonium intermediates to synthesize 1,4-dicarbonyl derivatives. researchgate.net

Kinetic Studies of Hydrate (B1144303) Formation and Dissociation in the Presence of Sulfonium Compounds

While direct kinetic studies on the influence of "sulfanium;hydrate" on gas hydrate formation and dissociation are not prevalent in the reviewed literature, extensive research on structurally analogous quaternary ammonium (B1175870) salts provides significant insights. These compounds, like sulfonium salts, possess a charged cationic headgroup and alkyl chains, which are key features for interacting with and influencing the structure of water in clathrate hydrates.

The kinetics of gas hydrate formation are typically characterized by the induction time (the time taken for hydrate nucleation to begin) and the rate of gas consumption or hydrate growth. ijcce.ac.irmdpi.com Additives can act as either inhibitors or promoters. Thermodynamic inhibitors shift the hydrate equilibrium conditions to lower temperatures and higher pressures, while kinetic inhibitors delay nucleation and slow down crystal growth. mdpi.com Promoters, on the other hand, shorten the induction time and/or increase the rate of formation. ijcce.ac.ir

Studies on tetra-n-butylammonium chloride (TBAC), a quaternary ammonium salt, show that it can act as a thermodynamic promoter for methane (B114726) hydrate formation, moderating the conditions required for hydrate stability. ijcce.ac.ir However, the apparent rate constant of methane hydrate formation in systems containing TBAC can be lower than in pure water. ijcce.ac.ir The presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) can significantly accelerate methane hydrate formation kinetics, reducing the induction time. mdpi.com

The dissociation of gas hydrates can also be influenced by additives. Studies have shown that certain additives can enhance the kinetics of methane hydrate dissociation compared to pure water, even at lower temperatures. google.com The effectiveness of an additive can be dependent on the dissociation temperature, with the process being either additive-driven at lower temperatures or kinetics-driven at higher temperatures. google.com

Table 2: Effect of Additives on Methane Hydrate Formation Kinetics

Additive Effect on Induction Time Effect on Gas Uptake Driving Force Influence Ref
Tetra-n-butylammonium chloride (TBAC) Not explicitly stated, but moderates thermodynamic conditions Can be lower than pure water Positive effect of initial pressure is less pronounced than in pure water ijcce.ac.ir

Table 3: Effect of Additives on CO₂ Hydrate Formation Kinetics in Saline Water

System Volumetric Gas Consumption (mL) at ~34h Change in Hydrate Formation Ref
CO₂ + Distilled Water 542 (total, including contraction) Baseline acs.org
CO₂ + Saline Water 148 ~73% reduction vs. distilled water acs.org
CO₂ + Saline Water + 5 mol% CH₄ Reduced further 43% reduction vs. saline water alone acs.org

Given the structural similarities between quaternary ammonium and sulfonium salts, it is plausible that sulfonium compounds would exhibit comparable effects on the kinetics of hydrate formation and dissociation. The charged headgroup could interact with the water cage structures of the hydrates, while the alkyl chains would influence the hydrophobic interactions that are also crucial for hydrate stability and formation. Further experimental studies are needed to specifically quantify the kinetic effects of this compound.

Influence of Sulfonium Ions on Hydrate Nucleation and Growth Kinetics

The introduction of chemical additives, including certain sulfonium compounds and sulfur-containing surfactants, can either promote or inhibit the nucleation and growth of gas hydrates. google.comgoogleapis.com Nucleation is the initial step where small, stable crystalline clusters form, while growth is the subsequent expansion of these nuclei. acs.org The time required for stable nuclei to appear is known as the induction time. mpg.de

Certain additives function as Kinetic Hydrate Inhibitors (KHIs) by interfering with these processes. mdpi.com For example, studies on surfactants like sodium dodecyl sulfate (SDS) show they can alter interfacial properties between gas and water, which can either promote or hinder hydrate formation depending on the conditions. mpg.de Research on dioctyl sodium sulfosuccinate (B1259242) (DSS), a sulfur-containing surfactant, demonstrated a significant promotion effect on methane hydrate formation, shortening the induction time by a factor of 60 at a concentration of 600 mg L−1. This is attributed to the reduction of interfacial tension and the promotion of hydrate growth on reactor walls. google.com

Conversely, some ionic species can disrupt the water structures necessary for nucleation. The presence of ions from salts can interfere with the formation of the hydrogen-bonded water cages that make up the hydrate lattice. mpg.dekaust.edu.sa While direct, extensive data on simple sulfonium salts' impact on nucleation is specialized, related quaternary ammonium salts have been shown to delay the nucleation rate, indicating that the ionic nature and structure of the cation are critical factors. mdpi.com The interaction of these charged species with water molecules competes with the cage-formation process, thereby influencing both the induction time and the subsequent crystal growth rate. kaust.edu.sa

Table 1: Effect of Dioctyl Sodium Sulfosuccinate (DSS) on Methane Hydrate Formation Kinetics This table presents experimental data on how different concentrations of the sulfur-containing surfactant DSS affect the induction time and formation rate of methane hydrate.

DSS Concentration (mg L⁻¹)Avg. Induction Time (min)Avg. Formation Rate (mol/min)Gas Storage Capacity (m³/m³)
0 (Pure Water)390.80.00032114.5
20018.50.00078126.9
40011.20.00095133.7
6006.50.00108134.2
Data sourced from experimental results on methane hydrate in a static system. google.com

Thermodynamic and Kinetic Inhibition Mechanisms by Sulfonium-Containing Chemical Entities

Chemical inhibitors for gas hydrates are broadly classified into two types: thermodynamic hydrate inhibitors (THIs) and kinetic hydrate inhibitors (KHIs). mdpi.commdpi.com

Thermodynamic Hydrate Inhibitors (THIs) function by altering the bulk thermodynamic properties of the system. They shift the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures, effectively making hydrate formation less favorable under given operational conditions. mdpi.comredalyc.org This is typically achieved by reducing the activity of water through strong interactions, such as hydrogen bonding. mdpi.com Common THIs include alcohols (like methanol) and salts (like sodium chloride). redalyc.orgmdpi.com While sulfonium salts are not conventional THIs, their ionic nature and potential to disrupt water structure suggest they could exert a thermodynamic effect, similar to other salts. google.comgccpo.org

Kinetic Hydrate Inhibitors (KHIs) operate without changing the thermodynamic equilibrium conditions. Instead, they delay the onset of hydrate formation by interfering with the nucleation and/or crystal growth processes. mdpi.comredalyc.org These are often water-soluble polymers that adsorb onto the surface of nascent hydrate crystals, preventing them from growing to a critical size and agglomerating into a blockage. researchgate.net Some ionic liquids and quaternary ammonium salts, which share structural similarities with sulfonium salts, are known to function as KHIs. mdpi.commdpi.com Certain compounds can also act as "anti-agglomerants" (AAs), which allow small hydrate crystals to form but prevent them from sticking together.

Some advanced additives, known as dual-function inhibitors, exhibit both thermodynamic and kinetic inhibition properties. mdpi.com Ionic liquids, for instance, have been investigated for this dual role. mdpi.com The potential for sulfonium-based compounds to act as KHIs or dual-function inhibitors is an area of ongoing research, leveraging their structural and ionic characteristics to disrupt hydrate formation pathways. google.comgoogleapis.com

Proton Transfer Dynamics and Mechanisms in Sulfonium-Containing Hydrated Systems

In hydrated environments containing sulfonium or, more commonly, related sulfonated functional groups, the dynamics of proton transfer are fundamental to applications such as proton exchange membranes (PEMs) in fuel cells. orientjchem.orgmdpi.com These membranes facilitate the movement of protons from the anode to the cathode while blocking electrons. orientjchem.org The efficiency of this process depends heavily on the membrane's structure, water content, and the intrinsic mechanisms of proton transport.

Theoretical Models for Proton Transport Dynamics in Hydrated Sulfonium Environments

Proton transport in hydrated polymer membranes, particularly those functionalized with sulfonic acid groups (-SO₃H), is described by two primary theoretical models: the Grotthuss mechanism and the vehicular mechanism. researchgate.nettaylorandfrancis.com

The Grotthuss mechanism , or "proton hopping," involves the transfer of a proton through a network of hydrogen-bonded water molecules. researchgate.nettaylorandfrancis.com An excess proton forms a hydronium ion (H₃O⁺), and a proton from this ion can "hop" to an adjacent water molecule, which in turn releases one of its protons to the next water molecule in the chain. researchgate.netnih.gov This process involves the continuous breaking and forming of covalent and hydrogen bonds, allowing the charge to move without significant displacement of the water molecules themselves. researchgate.netnih.gov Key transient species in this model include the Eigen cation (H₉O₄⁺), where a central H₃O⁺ is strongly bonded to three water molecules, and the Zundel cation (H₅O₂⁺), where a proton is shared between two water molecules. taylorandfrancis.comacs.org

The vehicular mechanism involves the diffusion of protons that are bound to a molecular "vehicle," such as the hydronium ion (H₃O⁺) or larger water clusters (H₅O₂⁺, H₉O₄⁺). researchgate.net In this case, the entire proton-water complex moves through the hydrated channels within the membrane. researchgate.net

In most sulfonated polymer systems, both mechanisms contribute to proton conductivity. researchgate.net The vehicular mechanism tends to dominate at high hydration levels where there is ample free water to form transport channels, while the Grotthuss mechanism becomes more significant as it facilitates proton transfer between the fixed sulfonate groups and nearby water molecules. researchgate.netresearchgate.net Molecular dynamics (MD) simulations are a critical tool for studying these mechanisms at an atomic level, providing insights into the structure of water channels and the evolution of the hydrogen-bond network. researchgate.netacs.org

Experimental Characterization of Proton Transfer Pathways and Rates

The experimental characterization of proton transport in hydrated systems, such as sulfonated polymer membranes, involves a suite of techniques to measure key properties that govern conductivity.

Electrochemical Impedance Spectroscopy (EIS) is a primary method used to determine the proton conductivity of a membrane. redalyc.orgpreprints.org By applying an alternating current across a range of frequencies, the resistance of the membrane to proton flow can be measured. From this resistance, the conductivity (σ) is calculated, typically reported in Siemens per centimeter (S/cm). redalyc.org Experiments show that conductivity is highly dependent on temperature and relative humidity (RH), as both factors influence water content and molecular motion within the membrane. ipfdd.demdpi.com

Water uptake and ion exchange capacity (IEC) are also fundamental properties. Water uptake measures the amount of water a membrane absorbs, which is crucial for creating the hydrated pathways necessary for proton transport. nih.gov IEC quantifies the concentration of acid groups (e.g., sulfonate groups) in the polymer, which determines the number of available charge carriers. nih.gov

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a powerful technique for directly measuring the self-diffusion coefficients of water and protons, providing insight into the mobility of these species within the membrane's nanochannels. researchgate.netmdpi.com

Studies on sulfonated poly(arylenethioethersulfone)s (SPTES), which contain sulfonium cation precursors, show that increasing the degree of sulfonation leads to higher water uptake and significantly enhanced proton conductivity. ipfdd.de For some SPTES polymers, conductivity can exceed that of the benchmark material Nafion under similar conditions. ipfdd.de

Table 2: Proton Conductivity of Sulfonated Polymer Membranes This table compares the proton conductivity of various sulfonated polymers, including those derived from sulfonium precursors, under different conditions.

Membrane MaterialDegree of Sulfonation (DS) / IEC (meq/g)Temperature (°C)Relative Humidity (%)Proton Conductivity (mS/cm)
Nafion 1170.91 meq/g909084.74 nih.gov
Sulfonated PEEK (SPEEK)63%80100 (in water)37.08 redalyc.org
SI-branched PPBP-401.86 meq/g9090121.88 nih.gov
SPTES-5050%6585100 ipfdd.de
SPTES-8080%6585215 ipfdd.de
SPTES-100100%6585300 ipfdd.de
Note: mS/cm = 10⁻³ S/cm. Conditions vary between studies, providing a comparative overview.

Role of Quantum Effects and Electron Spin in Hydrated Proton Dynamics

A classical description of proton transfer is incomplete because protons, as light nuclei, exhibit significant quantum mechanical behavior. aip.orgpnas.org Nuclear Quantum Effects (NQEs), such as zero-point energy and quantum tunneling , play a crucial role in the dynamics of hydrated protons. pnas.orgmdpi.com

Quantum tunneling allows a proton to pass through a potential energy barrier rather than needing sufficient energy to go over it. nih.govwikipedia.org This is particularly relevant for the "hopping" step in the Grotthuss mechanism. nih.gov The probability of tunneling is highly sensitive to the distance between the donor and acceptor atoms (e.g., oxygen atoms in adjacent water molecules). nih.gov Hydrogen bond fluctuations that momentarily shorten this distance can dramatically increase the tunneling rate. pnas.org Computational studies using path-integral molecular dynamics (PIMD), which explicitly include NQEs, have shown that quantum delocalization lowers the energy barrier for proton transfer and can increase proton conductivity by a significant margin compared to classical simulations. acs.orgaps.org

These quantum effects mean that the proton is not a simple point charge but is "smeared out" or delocalized, which facilitates its movement through the hydrogen-bond network. pnas.orgacs.org This delocalization can stabilize transient structures like the Zundel cation, which is essentially a low-barrier hydrogen bond and a key intermediate for proton transport. acs.org The electron spin of the proton itself is not typically considered a primary factor in the bulk transport mechanism within these hydrated systems, which is dominated by electrostatic interactions and nuclear quantum dynamics. However, quantum phenomena related to electron transfer can be coupled to proton transfer in specific electrochemical reactions at electrode surfaces. nih.gov

Intermolecular Interactions and Supramolecular Chemistry in Hydrated Sulfonium Architectures

Detailed Analysis of Hydrogen Bonding Networks in Sulfonium (B1226848) Hydrate (B1144303) Structures

Hydrogen bonding is a critical directional interaction that governs the crystal packing in hydrated sulfonium salts. These networks involve the sulfonium cation, the associated anions, and the water molecules of hydration, creating a robust yet intricate architecture. The hydrogen bonds present can be categorized based on the donor and acceptor groups involved.

Water-Anion and Water-Cation Interactions: Water molecules are central to the hydrogen-bonding network, acting as bridges that connect different components of the crystal lattice. mdpi.com In the case of fluoride-containing sulfonium hydrates, such as the monoclinic form of tri-n-butyl sulfonium fluoride (B91410) hydrate, the water framework organizes into sheets of face-sharing pentagonal dodecahedra. aip.org These clathrate-like structures are stabilized by extensive O-H···O hydrogen bonds between water molecules and O-H···F⁻ bonds between water and the fluoride anions. aip.org The sulfonium cation itself can act as a hydrogen bond acceptor through its sulfur atom (O-H···S), a phenomenon observed in clathrate hydrates of sulfur-containing heterocycles. acs.org

Relative Strength and Geometry: The relative strength of these interactions follows general chemical principles, with a preferential order of O-H···O > O-H···S > S-H···O > S-H···S. acs.org The geometry of these bonds can be complex; for instance, bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, have been identified in the hydration shells of analogous ions like ammonium (B1175870) (NH₄⁺), suggesting they may also play a role in the hydration structure of simple sulfonium cations. aps.org In the crystal structure of raffinose (B1225341) pentahydrate, a complex organic molecule, the hydrogen bonding forms an extensive three-dimensional network where ring and glycosidic oxygen atoms are involved in unsymmetrical three-center bonds. nih.gov

The table below summarizes the types of hydrogen bonds commonly observed in hydrated sulfonium structures.

Hydrogen Bond TypeDonorAcceptorSignificance in Sulfonium Hydrates
Water-Anion Water (O-H)Anion (e.g., F⁻, O)Key interaction for integrating anions into the aqueous framework.
Water-Water Water (O-H)Water (O)Forms the primary scaffolding of the hydrate structure, such as clathrate cages. aip.org
Water-Cation Water (O-H)Sulfonium (S)Links the cation to the water network; observed in various sulfur-containing hydrates. acs.org
Cation-Water Cation (C-H)Water (O)Weak interactions that contribute to the overall stability and orientation of the cation. mdpi.com
Cation-Anion Cation (C-H)Anion (e.g., Br⁻)Important for direct ion-pairing and lattice formation. mdpi.com

Cation-Anion and Cation-Water Interactions within Sulfonium Hydrate Lattices

The solid-state structure of a hydrated sulfonium salt is the result of a delicate balance between cation-anion, cation-water, and water-water interactions. The relative strengths of these electrostatic forces determine the final placement of each component within the crystal lattice.

Cation-Anion Interactions: The primary attractive force between the sulfonium cation and its counter-anion is electrostatic. However, this interaction is significantly modulated by the presence of water and the nature of the ions themselves.

Direct vs. Solvent-Separated Ion Pairs: In the solid state, cations and anions can form direct contacts or be separated by water molecules. In the tri-n-butyl sulfonium fluoride hydrate, the water molecules and anions form distinct layers that separate the sulfonium cations. aip.org

Influence of the Anion: The nature of the anion plays a crucial role. For instance, in ionic liquids with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, the negative charge is delocalized over the S-N-S moiety. researchgate.net This delocalization shields the charge, weakening the direct Coulombic interaction with the cation and increasing ion mobility. researchgate.net Conversely, anions with high charge density and hydrogen bond accepting capabilities will interact more strongly with both the cation and surrounding water molecules. ua.pt

Interaction Energies: Quantum chemical calculations, such as the Quantum Theory of Atoms in Molecules (QTAIM), can quantify these interactions. For a series of perbrominated sulfonium derivatives, the energy of C-H···Br interactions responsible for cation-anion bonding was found to be generally weak (less than 5 kJ/mol). mdpi.com

Cation-Water Interactions: The hydration of the sulfonium cation is a critical factor. The interaction involves the removal of water molecules from the bulk solvent to form a structured hydration shell around the ion, a process associated with a significant energetic cost (desolvation energy). nih.govnih.gov

Hydration Shell Structure: The water molecules in the first hydration shell are forced into specific orientations by the cation's charge. ucla.edu This structuring can be favorable (ion-dipole interactions) but also creates competition for hydrogen bonding.

Energy Frameworks: The stability of a hydrate can be understood by partitioning the total lattice energy into contributions from host-host, host-water, and water-water interactions. frontiersin.org In dapsone (B1669823) 0.33-hydrate, a model system for non-stoichiometric hydrates, the water molecule forms three strong hydrogen bonds (two N-H···O and one O-H···O), acting as an integral part of the crystal structure. frontiersin.org

The following table presents interaction energies calculated for a representative sulfonium salt, highlighting the relative contributions of different contacts to the crystal's stability. mdpi.com

Interaction TypeMolecular Fragments InvolvedTypical Energy (kJ/mol)Role in Lattice
Cation-Anion (n-Bu₄N)⁺ and [2-B₁₀Br₉SR₂]⁻< 5 (for single C-H···Br contact)Primary electrostatic attraction, positioning of ions.
Anion-Anion [2-B₁₀Br₉SR₂]⁻ and [2-B₁₀Br₉SR₂]⁻< 5 to 9.8 (for Br···Br contacts)Association between anions.
H···H Interactions Alkyl chains on cations/anionsIncreases with chain lengthvan der Waals forces contributing to packing, especially with large substituents.

Influence of Hydration on Conformational Preferences and Molecular Recognition in Sulfonium Systems

The presence of water has a profound impact on the three-dimensional structure (conformation) of sulfonium compounds and their ability to recognize and bind to other molecules. Hydration alters the delicate balance of intermolecular and intramolecular forces that dictate molecular shape.

Conformational Changes upon Hydration: The conversion of a thioether to a sulfonium salt, a process that dramatically increases polarity and water solubility, can induce significant conformational changes. For instance, polypeptides containing methionine (an amino acid with a thioether side chain) adopt specific secondary structures, but upon alkylation to form polysulfonium derivatives, they become disordered, water-soluble chains. escholarship.org This change is driven by the strong hydration of the newly formed cationic centers, which disrupts the intramolecular hydrogen bonds that stabilize the original conformation.

Dominance of Electrostatic Interactions: In smaller, more rigid sulfonium systems, intramolecular electrostatic interactions can dominate conformational preferences, even in aqueous solution. In a synthetic sulfonium-ion analogue of the alkaloid castanospermine, the powerful electrostatic attraction between the positively charged sulfur and the partial negative charges on nearby hydroxyl oxygen atoms forces the molecule into a specific conformation where the hydroxyl groups occupy the more sterically hindered axial positions. acs.org This preference is maintained in solution, indicating that these intramolecular forces can outweigh the competing interactions with water molecules.

Molecular Recognition and the Cation-π Interaction: Sulfonium ions can participate in cation-π interactions, a non-covalent force where the positive charge interacts favorably with the electron-rich face of an aromatic ring. acs.org The strength of this interaction in water is a competition between the intrinsic binding energy and the energetic penalty of desolvating the cation. nih.gov For an ion to bind to a π-surface, it must shed at least part of its hydration shell, a process that requires energy. nih.govnih.gov Therefore, the net strength of the interaction and the recognition event itself are highly dependent on the hydration status of the sulfonium ion.

The table below summarizes key research findings on how hydration affects sulfonium systems.

System StudiedObservationUnderlying PrincipleReference
Poly(methionine) derivativesAlkylation to sulfonium salts causes a transition from ordered helices to disordered, water-soluble chains.Strong hydration of the cationic sulfonium groups disrupts the intramolecular H-bonds that stabilize the polypeptide backbone. escholarship.org
Sulfonium-ion analogue of castanospermineThe molecule adopts a conformation with hydroxyl groups in sterically hindered axial positions.Strong intramolecular electrostatic attraction between the S⁺ center and hydroxyl oxygens overrides other conformational factors. acs.org
Sulfonium guests in synthetic receptorsBinding affinity is determined by a balance between intrinsic cation-π attraction and the energy cost of desolvation.Molecular recognition in water is a competition between solute-solute interactions and solute-solvent interactions. nih.govacs.org

Self-Assembly and Supramolecular Ordering in Hydrated Sulfonium Complexes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. aip.org In hydrated sulfonium systems, the interplay of hydrogen bonding, electrostatic forces, and hydrophobic effects can lead to the formation of complex and well-defined supramolecular architectures.

Hydration-Directed Assembly: The process of hydration itself can be a trigger for self-assembly. In synthetic homopolymers like poly(propylene sulfone), the network assembly is directed by dynamic sulfone-sulfone bonds whose formation is highly sensitive to the solvent polarity. nih.gov The controlled, stepwise addition of water (hydration) can dictate the final morphology of the resulting hydrogels, leading to spheres, vesicles, or cylinders. nih.gov While this involves sulfones rather than sulfoniums, it illustrates the powerful role of hydration in directing supramolecular ordering.

Supramolecular Synthons: The predictability of self-assembly often relies on the concept of robust "supramolecular synthons"—structural units formed by reliable and directional intermolecular interactions. nih.gov In hydrated crystals, hydrogen-bonded networks involving water molecules, cations, and anions act as the primary synthons that guide the construction of the extended lattice. acs.org

Clathrate Hydrates as Ordered Assemblies: The tri-n-butyl sulfonium fluoride hydrate is a quintessential example of a self-assembled supramolecular system. aip.org Here, the components organize into a highly ordered, non-stoichiometric clathrate structure. The water molecules form a host lattice of polyhedra (face-sharing pentagonal dodecahedra), creating cavities that are occupied by the guest sulfonium cations. The cations are arranged in pairs within larger, irregular cavities, demonstrating a high degree of spatial organization driven by the minimization of energy within the hydrated crystal. aip.org

Amphiphilic Self-Assembly: When sulfonium ions are part of an amphiphilic molecule (containing both hydrophilic and hydrophobic parts), they can self-assemble in water to form structures like micelles or vesicles. Rationally designed sulfonium lipoglycopeptides, for example, spontaneously form micelles in aqueous solution to combat multidrug resistance. researcher.life This assembly is driven by the hydrophobic effect, which sequesters the nonpolar tails away from water, while the charged sulfonium headgroups remain exposed to the aqueous environment.

The following table outlines different types of self-assembled structures observed in systems containing sulfonium ions or related sulfur functionalities, highlighting the driving forces behind their formation.

Type of AssemblyExample SystemDriving InteractionsResulting Structure
Crystal Engineering Tri-n-butyl sulfonium fluoride hydrateHydrogen bonding (O-H···O, O-H···F), ion-pairingHighly ordered clathrate hydrate with a water host lattice. aip.org
Polymer Self-Assembly Poly(propylene sulfone) hydrogelsSulfone-sulfone bonding, modulated by hydrationCrystalline frameworks and nanostructured hydrogels (spheres, vesicles). nih.gov
Amphiphilic Assembly Sulfonium lipoglycopeptidesHydrophobic effect, electrostatic repulsion of headgroupsMicellar nanostructures in aqueous solution. researcher.life
Supramolecular Polymerization Hydrated diacetylenic amphiphilesvan der Waals forces, hydrogen bondingPolymerizable lamellar phases and vesicles. nih.gov

Advanced Methodologies and Future Directions in Sulfonium Hydrate Research

Development of Novel Analytical Techniques for In-Situ Studies of Sulfonium (B1226848) Hydration Dynamics

The transient and dynamic nature of sulfonium hydration necessitates analytical methods capable of probing these systems in their natural state, or in-situ. wikipedia.org The development of such techniques is crucial for capturing short-lived intermediates and understanding reaction mechanisms without disturbing the system under study. wikipedia.org Recent progress has focused on combining various spectroscopic and analytical methods to monitor hydration dynamics in real-time.

A significant challenge in studying aqueous systems with infrared (IR) spectroscopy is the interference from water's own vibrational bands. au.dk However, techniques combining IR spectroscopy with quantum chemical (QC) calculations are helping to deconvolute complex spectra and identify species that remain hydrated even under stringent drying conditions. rsc.org For instance, studies on sulfonated membranes, which share features with sulfonium systems, have used this combined approach to confirm that a single water molecule can remain strongly bound to a sulfonic acid group even up to its thermal decomposition temperature of around 300°C. rsc.org

Raman spectroscopy is another powerful tool for in-situ analysis, as it is less susceptible to interference from water. au.dk It has been successfully applied to determine the structure and cage occupancies of gas hydrates containing sulfur dioxide, a related sulfur compound. tandfonline.comresearchgate.net This method allows for the differentiation of guest molecules within hydrate (B1144303) structures. tandfonline.com

Other promising in-situ techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry , which can provide real-time monitoring of reactions and help detect transient substances formed during processes involving sulfonium ions. wikipedia.org

Simultaneous measurement devices that combine nanobalances (using resonant piezoelectric spectroscopy) and electrochemical impedance spectroscopy to concurrently track changes in mass and ionic conductivity as a polymer film hydrates. researchgate.net This provides dynamic data on both the amount of water uptake and its effect on proton conductivity. researchgate.net

These advanced in-situ methods are moving research beyond static pictures of hydration, enabling a more dynamic and mechanistic understanding of sulfonium-water interactions.

Integration of Multi-Scale Computational and Experimental Approaches for Sulfonium-Water Systems

To achieve a comprehensive understanding of sulfonium-water systems, researchers are increasingly integrating computational modeling with experimental data. nih.gov This multi-scale approach bridges the gap between the atomic level, where quantum effects dominate, and the macroscopic properties observed in the lab. aip.orgresearchgate.net Molecular dynamics (MD) simulations have become a particularly vital tool in this integrated strategy. researchgate.net

MD simulations allow for the investigation of nanophase-segregated structures and the behavior of water at various levels of hydration. researchgate.net For example, atomistic MD simulations of sulfonated polymers reveal that as water content increases, the sulfonate groups become more solvated, increasing the distance between them and allowing hydronium ions to be further from the sulfonate groups. researchgate.net These simulations show that with increasing hydration, water clusters connect to form continuous channels, which enhances the diffusion of both water and hydronium ions. mdpi.com

The synergy between simulation and experiment is powerful. Experimental techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can characterize the solid-state properties and phase transitions of hydrated compounds, which can then be explained at a molecular level by computational models. acs.org Similarly, combining large-angle X-ray scattering (LAXS) with quantum mechanical charge field (QMCF) MD simulations has provided detailed insights into the hydration structure of the sulfite (B76179) ion, a related sulfur oxyanion. nih.gov This combined approach determined the S-O bond distance and revealed that the sulfite ion acts as a weak "structure maker," with water exchange occurring preferentially near the sulfur's lone electron pair. nih.gov

Below is a table summarizing integrated approaches used to study hydrated sulfur-containing systems.

Experimental TechniqueComputational MethodSystem StudiedKey FindingsCitations
Large-Angle X-ray Scattering (LAXS)Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD)Aqueous Sulfite IonDetermined S-O bond distance (1.53 Å); characterized hydration shell structure and water exchange dynamics. nih.gov nih.gov
SCXRD, TGA, DSC, HSMComputational Analysis3,3′-diaminophenyl sulfone hydrateElucidated the molecular mechanism of dehydration and temperature-induced phase transitions. acs.org acs.org
General CharacterizationFull Atomistic Molecular Dynamics (MD)Sulfonated poly(ether ether ketone) (S-PEEK)Investigated nanophase segregation and the effect of water content on the structure of sulfonate and water phases. researchgate.net researchgate.net
General CharacterizationMolecular Dynamics (MD)Nafion MembraneStudied the effects of hydration and temperature on microstructure and the transport of water and hydronium ions. mdpi.com mdpi.com

This integration of theory and experiment provides a more robust and detailed picture of sulfonium-water systems than either approach could achieve alone, accelerating the design of new materials with tailored properties. rsc.org

Emerging Theoretical Models for Complex Hydration Phenomena and Proton Transport

Understanding hydration and proton transport in sulfonium-containing systems is fundamental to their application in areas like proton exchange membranes for fuel cells. osti.gov Theoretical models are essential for deciphering the complex mechanisms that govern these processes at the molecular level.

Proton transport in hydrated media is generally understood to occur through two primary mechanisms:

Vehicle Mechanism: Protons are carried by the translational motion of larger molecules, such as the formation of hydronium ions (H₃O⁺) or larger water clusters (e.g., H₅O₂⁺, H₉O₄⁺) that diffuse through the medium. mdpi.comresearchgate.net

Grotthuss Mechanism: A proton "hops" from one water molecule to the next through the breaking and forming of covalent bonds, facilitated by the hydrogen-bonded network of water. osti.govmdpi.comresearchgate.net This allows for charge transfer without significant displacement of the water molecules themselves. osti.gov

Table Comparing Proton Transport Mechanisms

Feature Vehicle Mechanism Grotthuss Mechanism
Proton Carrier Mobile molecules (e.g., H₃O⁺) Hydrogen-bonded water network
Dominant Motion Molecular diffusion Proton hopping & bond rearrangement
System Dependence More prevalent in less structured water environments Requires an ordered hydrogen-bond network

| Citations | mdpi.comresearchgate.netrsc.org | osti.govmdpi.comresearchgate.netrsc.org |

Advanced computational methods are being used to model these phenomena with increasing accuracy. Density Functional Theory (DFT) calculations have been employed to study proton dissociation and transfer in sulfonated membranes. researchgate.net These studies show that the presence of just a few water molecules can induce proton dissociation from a sulfonic acid group to form a hydronium ion, which can then form Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) ions, key species in proton transport. researchgate.net

Furthermore, ab initio molecular dynamics (AIMD) simulations, which incorporate quantum mechanics, are used to investigate the nuances of proton hopping. osti.gov These simulations have helped to refine the understanding of the Grotthuss mechanism, revealing processes like the "special-pair dance," where a hydronium ion rapidly shifts its orientation between neighboring water molecules before a decisive hop occurs. osti.gov Theoretical studies on the microhydration of molecules like sulfur mustard, which proceeds through a sulfonium ion intermediate, use various levels of theory (such as M06-2X, B3LYP, and MP2) to analyze the energetics and structural changes upon the addition of discrete water molecules. researchgate.net These models are critical for understanding how the immediate hydration shell influences reactivity. researchgate.net

Interdisciplinary Research Frontiers in Hydrated Sulfonium Chemistry and its Applications

The unique properties of hydrated sulfonium compounds place them at the forefront of interdisciplinary research, bridging chemistry with materials science, biology, and medicine. ucsb.edu The versatility of the sulfonium group allows for its incorporation into a wide range of molecular architectures, leading to diverse and valuable applications. researchgate.net

Materials Science: Sulfonium compounds are valuable precursors in the synthesis of polymers and other advanced materials. researchgate.netontosight.ai They can function as photoacid generators, which are critical components in photolithography for manufacturing electronics. Research is also exploring sulfonium-based ionic liquids as electrolytes for energy storage devices like supercapacitors, due to their favorable properties such as high conductivity and wide electrochemical windows. researchgate.net

Biomedical and Pharmaceutical Sciences: The biological activities of sulfonium compounds have attracted significant interest. ontosight.ai Studies have investigated their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aimdpi.com Their ability to interact with biological nucleophiles makes them useful as probes to study enzyme mechanisms. Recent breakthroughs include the development of sulfonium-based covalent probes for advanced fluorescence nanoscopy, allowing for the visualization of endogenous proteins like tubulin in living cells with minimal disruption. biorxiv.org This opens new avenues for studying cellular biology and disease. biorxiv.org

Synthetic Chemistry and Catalysis: Sulfonium salts continue to be versatile reagents and intermediates in organic synthesis. numberanalytics.comnih.gov They are precursors to sulfur ylides, which are powerful tools for constructing complex molecules, including pharmaceuticals. numberanalytics.comnumberanalytics.com Emerging trends include their use in photoredox catalysis and electrosynthesis, offering more sustainable and environmentally friendly chemical transformations. nih.govnumberanalytics.comresearchgate.net

The table below highlights some of the key interdisciplinary application areas for hydrated sulfonium chemistry.

FieldApplicationSpecific ExampleCitations
Materials Science Advanced PolymersPhotoacid generators for electronics manufacturing.
Energy StorageIonic liquid electrolytes for supercapacitors. researchgate.netresearchgate.net
Biomedical Science Drug DiscoveryInvestigated as antimicrobial and anticancer agents. ontosight.aimdpi.com
Bio-imagingCovalent fluorescent probes for super-resolution microscopy in live cells. biorxiv.org
BiomaterialsUse of sulfonated molecules for drug delivery and tissue engineering. mdpi.com
Organic Chemistry Synthetic ReagentsPrecursors for sulfur ylides in complex molecule synthesis. numberanalytics.comnumberanalytics.com
Green ChemistryUse in photoredox catalysis and electrosynthesis. nih.govnumberanalytics.comresearchgate.net

The future of sulfonium hydrate research lies in the continued collaboration between experimentalists and theoreticians across these diverse fields. hokudai.ac.jp Such interdisciplinary efforts are essential to unlock the full potential of these fascinating compounds and translate fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What established laboratory methods are recommended for synthesizing sulfanium hydrate, and how can purity be validated?

  • Methodology : Synthesis typically involves controlled protonation of sulfides in aqueous media under inert atmospheres. Purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, methanol/ethyl acetate gradients) is critical. Purity validation should include:

  • Melting point analysis (compare with literature values).
  • ¹H/¹³C NMR spectroscopy to confirm molecular structure and absence of impurities .
  • Elemental analysis (C, H, S) for stoichiometric verification .

Q. How should researchers conduct a systematic literature review to identify gaps in sulfanium hydrate research?

  • Steps :

Use databases like Web of Science or SciFinder with keywords: "sulfanium hydrate," "sulfonium salts," "aqueous stability."

Filter results to prioritize peer-reviewed journals and review articles (e.g., Beilstein Journal of Organic Chemistry) .

Identify recurring methodological limitations (e.g., lack of isotopic labeling studies) or contradictory findings (e.g., stability in acidic vs. alkaline conditions) .

Q. What safety protocols are essential when handling sulfanium hydrate in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritant properties .
  • Store in airtight containers under nitrogen to prevent hydrolysis.
  • Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., skin contact requires immediate rinsing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for sulfanium hydrate across different solvents?

  • Analytical Framework :

Replicate experiments under identical conditions (temperature, solvent grade, hydration levels) .

Employ kinetic stability assays (UV-Vis monitoring of degradation products) and thermogravimetric analysis (TGA) to quantify decomposition thresholds .

Use controlled humidity chambers to isolate environmental effects .

  • Example: Discrepancies in aqueous stability may arise from trace metal ions; test with chelating agents like EDTA .

Q. What advanced techniques are suitable for elucidating the crystalline structure and hydrogen-bonding network of sulfanium hydrate?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) to resolve atomic positions and hydrate lattice geometry .
  • Solid-state NMR (¹H MAS NMR) to probe hydrogen bonding dynamics.
  • Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental data .
  • Note: Ensure crystallographic data is deposited in repositories (e.g., Cambridge Structural Database) .

Q. How can isotopic labeling (e.g., deuterium or ³⁴S) enhance mechanistic studies of sulfanium hydrate’s reactivity?

  • Experimental Design :

Synthesize deuterated analogs (D₂O solvent) to track proton transfer pathways via ²H NMR .

Use ³⁴S-labeled sulfanium hydrate in mass spectrometry to trace sulfur migration during redox reactions.

Compare kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .

Q. What computational approaches predict the environmental fate of sulfanium hydrate in aqueous ecosystems?

  • Modeling Strategies :

  • Molecular Dynamics (MD) simulations to assess hydration shells and diffusion coefficients .
  • Quantum mechanical calculations (e.g., COSMO-RS) to estimate partition coefficients (log P) and biodegradation pathways.
  • Validate models with experimental LC-MS/MS data on degradation byproducts .

Data Presentation and Reproducibility

Q. How should raw data from sulfanium hydrate experiments be documented to ensure reproducibility?

  • Best Practices :

  • Include appendices with raw spectra, chromatograms, and instrument calibration logs .
  • Use standardized tables for processed data (e.g., Gibbs free energy values, NMR shifts) and cite software (e.g., MestReNova for NMR analysis) .
  • Provide detailed synthetic protocols in Supporting Information , including batch numbers of reagents .

Q. What criteria distinguish high-quality sulfanium hydrate research for publication in top-tier journals?

  • Evaluation Metrics :

  • Novelty in mechanistic insights (e.g., catalysis applications) or structural characterization .
  • Rigorous statistical analysis of replicates (e.g., error bars in degradation studies) .
  • Adherence to IUPAC nomenclature (e.g., "sulfanium" vs. "sulfonium") and citation of primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.